Scaffold-Dependent Angiogenesis Inhibition: Thiochromeno[4,3-d]thiazole vs. Monocyclic Thiazole
In a structure-activity relationship study by Bhat et al. (2013), tricyclic thiazoleamine derivatives built on the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold yielded low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation, whereas simple monocyclic thiazole derivatives lacked this activity [1]. Although the specific compound 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide was not tested in this study, it shares the identical tricyclic thiochromeno[4,3-d]thiazole core. Two compounds from this scaffold series (compounds 37 and 43) also exhibited antiangiogenic activity in an endothelial tube formation assay [1]. This represents a class-level inference: procurement of the thiochromeno[4,3-d]thiazole-containing compound provides access to a scaffold with validated angiogenesis-inhibitory potential, in contrast to simpler 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide (CAS 921801-55-0; MW 288.32), which lacks the fused tricyclic system and for which no angiogenesis data have been reported .
| Evidence Dimension | Inhibition of HUVEC proliferation (angiogenesis model) |
|---|---|
| Target Compound Data | Scaffold-identical analogs: low-micromolar inhibitors reported (exact IC50 values not publicly available for the specific compound 921530-73-6) |
| Comparator Or Baseline | Monocyclic thiazole analog (CAS 921801-55-0): no angiogenesis inhibition data reported; lacks tricyclic scaffold essential for activity |
| Quantified Difference | Qualitative difference: tricyclic scaffold required for activity vs. monocyclic scaffold not active; exact fold difference cannot be calculated without compound-specific IC50 |
| Conditions | HUVEC proliferation assay; Bhat et al. (2013) Bioorg. Med. Chem. Lett. |
Why This Matters
For researchers screening for angiogenesis inhibitors, the tricyclic thiochromeno[4,3-d]thiazole scaffold provides a validated starting point, whereas the simpler monocyclic thiazole analog (CAS 921801-55-0) is structurally incapable of recapitulating this activity based on published SAR.
- [1] Bhat, S., Shim, J. S., & Liu, J. O. (2013). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2733–2737. doi:10.1016/j.bmcl.2013.02.067. View Source
